N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXNWVHYCHHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

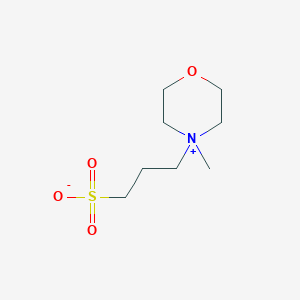

C[N+]1(CCOCC1)CCCS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399457 |

Source

|

| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111282-24-7 |

Source

|

| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt

An In-Depth Technical Guide to N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt (NMM-PS)

Introduction

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt, commonly identified by synonyms such as NMM-PS or NDSB 223, is a zwitterionic organic compound belonging to the sulfobetaine class.[1][2][3] As an "inner salt," it possesses both a permanent positive charge on its quaternary ammonium nitrogen and a negative charge on its sulfonate group, resulting in a net neutral charge over a wide pH range.[2][4] This unique structural feature imparts high polarity, excellent water solubility, and a remarkable ability to stabilize biological macromolecules.[2][5][6]

Primarily utilized in biochemistry and proteomics, NMM-PS serves as a non-detergent solubilizing agent that can gently bring proteins into solution without causing denaturation, a common drawback of conventional detergents.[2] Its utility extends to the field of materials science, where morpholinium-based salts are investigated as a class of ionic liquids (ILs) with advantages such as lower manufacturing costs, simplified synthesis, and favorable environmental profiles compared to traditional imidazolium-based ILs.[7] This guide provides a comprehensive technical overview of NMM-PS, covering its fundamental properties, synthesis, core applications with detailed protocols, and essential safety information for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The defining characteristic of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is its zwitterionic nature. The molecule contains a positively charged quaternary ammonium group, part of the morpholinium ring, and a negatively charged sulfonate group at the terminus of a propyl chain.[1] Unlike amino acids, this zwitterionic state is permanent and does not isomerize to an uncharged form, classifying it as a betaine.[4] This permanent charge separation leads to strong intermolecular dipole-dipole interactions, resulting in a very high melting point and excellent aqueous solubility.

Chemical Structure

The structure consists of a central morpholine ring N-substituted with both a methyl group and a 3-sulfopropyl group.

Caption: Chemical structure of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt.

Quantitative Data Summary

The key physicochemical properties of NMM-PS are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 111282-24-7 | [1][2][3][8] |

| Molecular Formula | C₈H₁₇NO₄S | [1][3][8] |

| Molecular Weight | 223.29 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | >300°C | [5][6] |

| Solubility | Soluble in Water and DMSO | [5][6] |

| IUPAC Name | 3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate |

Synthesis and Characterization

The synthesis of NMM-PS is a straightforward and efficient process, typically achieved through the nucleophilic ring-opening of a cyclic sulfonate ester by a tertiary amine. This approach is common for creating a wide range of sulfobetaines.

Principle of Synthesis

The standard laboratory synthesis involves the N-alkylation of N-methylmorpholine with 1,3-propanesultone. In this reaction, the nitrogen atom of N-methylmorpholine acts as a nucleophile, attacking the carbon atom of the sultone, which leads to the opening of the strained four-membered ring and the formation of the zwitterionic product. The reaction is typically carried out in an aprotic solvent to prevent side reactions.

Synthesis Workflow Diagram

Caption: General workflow for the laboratory synthesis of NMM-PS.

Detailed Synthesis Protocol

Objective: To synthesize N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt from N-methylmorpholine and 1,3-propanesultone.

Materials and Reagents:

-

N-Methylmorpholine (≥99%)

-

1,3-Propanesultone (≥98%)

-

Acetonitrile (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filtration apparatus

-

Vacuum oven

Methodology:

-

Reaction Setup: In a fume hood, add N-methylmorpholine (e.g., 0.1 mol) to a round-bottom flask containing anhydrous acetonitrile (e.g., 150 mL) and a magnetic stir bar.

-

Addition of Alkylating Agent: While stirring, slowly add an equimolar amount of 1,3-propanesultone (0.1 mol) to the solution. Causality Note: Slow addition is crucial as the reaction can be exothermic. 1,3-propanesultone is a suspected carcinogen and must be handled with extreme care.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The product, being a salt, is often insoluble in the reaction solvent and will begin to precipitate as a white solid.

-

Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction is typically considered complete when the formation of the precipitate ceases.

-

Product Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake several times with small portions of cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the purified white solid in a vacuum oven at 60-80°C to a constant weight.

Validation:

-

Structure Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

-

Purity Assessment: Melting point analysis should show a sharp melting/decomposition point above 300°C.[5]

Core Applications and Methodologies

The primary value of NMM-PS in scientific research lies in its ability to manipulate protein solubility and stability in a controlled, non-disruptive manner.

Protein Solubilization and Stabilization

Mechanism of Action: Many proteins, especially when overexpressed recombinantly, form dense, insoluble aggregates known as inclusion bodies. Traditional detergents like Sodium Dodecyl Sulfate (SDS) can solubilize these aggregates but do so by denaturing the protein, destroying its tertiary structure and biological function.

NMM-PS operates on a different principle. As a non-detergent sulfobetaine, it does not possess the classic amphipathic head-and-tail structure of a detergent. Instead, its zwitterionic nature allows it to disrupt the non-specific, intermolecular protein-protein interactions that cause aggregation. It enhances the hydration shell around the protein, effectively shielding hydrophobic patches and promoting the solubility of the protein in its native or near-native folded state.[2] This makes it an invaluable tool for recovering active proteins from insoluble fractions.

Logical Framework: Solubilization Mechanisms

Caption: Contrasting protein solubilization pathways of NMM-PS and a denaturing detergent.

Experimental Protocol: Solubilization of Protein Inclusion Bodies

Objective: To solubilize a target protein from E. coli inclusion bodies using NMM-PS while preserving its potential for refolding into an active conformation.

Materials and Reagents:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)

-

Wash Buffer (Lysis Buffer + 1% Triton X-100)

-

NMM-PS (solid)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

High-speed centrifuge

-

Sonicator or homogenizer

Methodology:

-

Inclusion Body Isolation: a. Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization. b. Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet the inclusion bodies. c. Decant the supernatant (soluble fraction). d. Resuspend the pellet in Wash Buffer to remove membrane contaminants and centrifuge again. Repeat this wash step 2-3 times.

-

Stock Solution Preparation (Self-Validation): a. Prepare a 2 M stock solution of NMM-PS in the desired Solubilization Buffer. b. Causality Note: Preparing a concentrated stock allows for the systematic testing of different final NMM-PS concentrations without significantly altering the buffer composition. A typical starting range for optimization is 0.5 M to 1.5 M.

-

Solubilization: a. Resuspend the washed inclusion body pellet directly in Solubilization Buffer containing the desired final concentration of NMM-PS (e.g., 1.0 M). b. Incubate the suspension with gentle agitation (e.g., on a rotator) at room temperature or 4°C for 1-4 hours. The optimal time and temperature are protein-dependent.

-

Clarification: a. Centrifuge the suspension at maximum speed (e.g., >20,000 x g for 30 min at 4°C) to pellet any remaining insoluble material. b. Carefully collect the supernatant, which now contains the NMM-PS-solubilized protein.

-

Validation of Solubilization: a. Analyze samples from the total lysate, the initial soluble fraction, the final insoluble pellet, and the NMM-PS solubilized supernatant by SDS-PAGE. b. A successful solubilization is indicated by a strong band corresponding to the target protein's molecular weight appearing in the NMM-PS supernatant lane and a corresponding decrease in the final insoluble pellet lane. The protein is now ready for downstream applications like refolding by dialysis or rapid dilution.

Application as a Morpholinium-Based Ionic Liquid

While less common than its biochemical applications, NMM-PS fits within the structural class of morpholinium ionic liquids. These ILs are gaining attention for their favorable properties.[9]

-

Potential as Electrolytes: The high ionic conductivity, wide electrochemical window, and good thermal stability characteristic of many morpholinium salts make them candidates for use in electrochemical devices like batteries and capacitors.[7][9] The zwitterionic nature of NMM-PS means it would likely be used as an additive or co-salt in an electrolyte formulation rather than as the sole component.

-

Green Chemistry: Morpholinium ILs are often cited for their lower toxicity and better environmental compatibility compared to more traditional ILs.[7] This makes them attractive as potential solvents or catalysts for chemical reactions where sustainability is a key consideration.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount. Based on available Safety Data Sheets (SDS), NMM-PS is classified as an irritant.

Hazard Identification

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[10]H315: Causes skin irritation.[11][10]H319: Causes serious eye irritation.[11][10]H335: May cause respiratory irritation.[11][10] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][10] The compound can be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]

Conclusion

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is a highly versatile and valuable zwitterionic compound. Its primary role as a non-denaturing solubilizing agent provides a critical solution for researchers struggling to recover functional proteins from insoluble aggregates, directly impacting fields from basic biochemistry to therapeutic drug development. Its high thermal stability, straightforward synthesis, and classification as a potentially "greener" morpholinium-based ionic liquid suggest a broadening scope of future applications in materials science and electrochemistry. By understanding its fundamental properties and applying robust, validated protocols, scientists can effectively leverage NMM-PS to advance their research objectives.

References

-

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt. PubChem, National Center for Biotechnology Information.[Link]

-

This compound | Chemical Name. Pharmaffiliates.[Link]

-

This compound. HuiCheng Bio.[Link]

-

Safety Data Sheet: this compound. Angene Chemical.[Link]

-

quinolinium, 2-(methylthio)-1-(3-sulfopropyl)-, inner salt. PubChem, National Center for Biotechnology Information.[Link]

-

Zwitterion. Wikipedia.[Link]

-

Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes. ResearchGate.[Link]

-

morpholinium based ionic liquids N-Allyl-N-methylmorpholine acetate and Morpholine acetate were. (PDF Document)[Link]

-

Cas 96039-77-9,cis-1-acetoxy-4-chloro-3-methyl-2-cyclohexene. lookchem.[Link]

-

Ionic liquids. Solvionic.[Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.[Link]

-

Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI.[Link]

-

Synthesis of Zwitterionic Polymers Containing a Tertiary Sulfonium Group for Protein Stabilization. PubMed, National Center for Biotechnology Information.[Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center (DTIC).[Link]

- Asymmetric quaternary ester-salts of morpholine.

-

Structures and Synthesis of Zwitterionic Polymers. MDPI.[Link]

-

Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. ResearchGate.[Link]

-

Thermal Stability of Emerging N6-type Energetic Materials: Kinetic Modeling of Simultaneous Thermal Analysis Data to Explain Sensitivity Trends. ResearchGate.[Link]

-

Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. ResearchGate.[Link]

- Morpholine quaternary ammonium salt ion liquid and preparation method thereof.

Sources

- 1. This compound | C8H17NO4S | CID 4114056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Zwitterion - Wikipedia [en.wikipedia.org]

- 5. labsolu.ca [labsolu.ca]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. angenechemical.com [angenechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt for Advanced Research Applications

Preamble: Beyond the Catalog Number

In the landscape of biochemical reagents, N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt (CAS: 111282-24-7) emerges not merely as another zwitterionic compound, but as a strategic tool for navigating the complexities of protein chemistry.[1][2] Often cataloged under names like NDSB 223, its utility extends far beyond a simple buffer component.[3] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core properties, mechanisms, and practical applications. We will move beyond a superficial listing of specifications to explore the causal relationships that make this molecule a valuable asset in protein solubilization, stabilization, and analysis—critical steps in modern drug discovery and development.

Core Physicochemical & Structural Profile

At its heart, N-Methyl-N-(3-sulfopropyl)morpholinium is a zwitterionic sulfobetaine.[3][4] Its structure features a positively charged quaternary ammonium group (the N-methylmorpholinium cation) and a negatively charged sulfonate group, separated by a propyl spacer. This "inner salt" configuration means it carries no net charge over a broad pH range, a crucial attribute for minimizing interference in electrophoretic and chromatographic systems.[3]

Molecular Structure Diagram

Caption: 2D structure of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt.

Key Physicochemical Data

The compound's physical properties are summarized below. Its high melting point and solubility in water are characteristic of its ionic, yet charge-balanced, nature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₄S | [1][5] |

| Molecular Weight | 223.29 g/mol | [5] |

| Appearance | White solid | [4] |

| Melting Point | >300°C | [4][6] |

| Solubility | Soluble in Water and DMSO | [4][6] |

| CAS Number | 111282-24-7 | [1][2] |

| IUPAC Name | 3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate | [5] |

Proposed Synthesis Pathway

While specific manufacturing protocols are often proprietary, the synthesis of this class of sulfobetaines typically follows a straightforward nucleophilic substitution reaction. The tertiary amine, N-methylmorpholine, acts as the nucleophile, attacking the electrophilic carbon in a cyclic sulfonate ester, 1,3-propanesultone. The reaction opens the sultone ring, covalently linking the propyl sulfonate group to the nitrogen atom and forming the stable zwitterionic inner salt.

Caption: Proposed synthetic route via nucleophilic ring-opening.

The Core Application: Non-Detergent Protein Solubilization

The primary and most impactful application of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is in the solubilization and stabilization of proteins without the denaturing effects of conventional detergents.[3][4]

Mechanism of Action

Traditional detergents (e.g., SDS, Triton X-100) solubilize membrane proteins or aggregates by encapsulating hydrophobic regions within micelles. This process, while effective, often disrupts tertiary and quaternary protein structures, leading to loss of function.

N-Methyl-N-(3-sulfopropyl)morpholinium operates differently. As a non-detergent sulfobetaine (NDSB), it does not form micelles at typical working concentrations. Instead, it is thought to enhance protein solubility through several cooperative mechanisms:

-

Hydrophilic Shielding: The zwitterionic molecules accumulate at the protein-water interface. The sulfonate group enhances interaction with the aqueous solvent, while the morpholinium moiety interacts favorably with the protein surface.

-

Disruption of Protein-Protein Interactions: By binding to the protein surface, it sterically and electrostatically hinders the protein-protein interactions that lead to aggregation and precipitation.

-

Preservation of Native Conformation: Crucially, its interactions are generally not strong enough to unfold the protein core. This has been demonstrated in tests with enzymes like β-galactosidase, which retain their activity in the presence of NDSBs.[3]

Caption: Preventing protein aggregation via zwitterionic shielding.

Experimental Protocols & Workflows

The trustworthiness of a reagent is confirmed through robust and reproducible protocols. Here we provide a foundational workflow for protein solubilization.

Protocol 1: Solubilization of Recombinant Protein from Inclusion Bodies

This protocol provides a framework for extracting and solubilizing a target protein expressed in E. coli inclusion bodies, a common challenge in drug development research.

Workflow Diagram

Caption: Workflow for solubilizing protein from inclusion bodies.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 2 M stock solution of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt in ultrapure water. The compound is highly soluble.[4][6] Filter sterilize through a 0.22 µm filter.

-

Inclusion Body Washing: Start with a washed inclusion body pellet, free from cytosolic E. coli proteins.

-

Solubilization Buffer Formulation: Prepare a base buffer appropriate for your protein's stability (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). Just before use, add the N-Methyl-N-(3-sulfopropyl)morpholinium stock solution to a final concentration of 0.5 M to 1.0 M. Expert Insight: The optimal concentration is protein-dependent and must be determined empirically. Start with 1.0 M for highly intractable proteins.

-

Solubilization: Resuspend the washed inclusion body pellet directly in the solubilization buffer. Use approximately 10 mL of buffer per gram of wet pellet.

-

Incubation: Incubate the suspension with gentle, end-over-end rotation. Incubation time can range from 1 hour to overnight. For most proteins, 2-4 hours at room temperature is sufficient. Monitor progress by taking small aliquots over time.

-

Clarification: After incubation, pellet any remaining insoluble material by ultracentrifugation (e.g., >20,000 x g for 30 minutes at 4°C).

-

Self-Validation/Analysis: Carefully collect the supernatant, which contains the solubilized protein. Validate the outcome by:

-

SDS-PAGE: Compare the protein profile of the supernatant to the starting inclusion body pellet. A strong band at the expected molecular weight in the supernatant indicates successful solubilization.

-

Protein Quantification: Use a compatible protein assay (e.g., BCA) to determine the yield of solubilized protein.

-

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling is paramount. N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is classified with specific GHS hazards.

GHS Hazard Summary

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Handling and First Aid

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid formation of dust and aerosols.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[7]

-

In Case of Exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin: Wash off with soap and plenty of water.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]

-

While comprehensive ecotoxicity data for this specific compound is limited, studies on related N-alkyl-N-methylmorpholinium salts indicate that toxicity and biodegradability are influenced by the alkyl chain length.[8] Compounds with shorter alkyl chains tend to exhibit lower toxicity.[8]

Conclusion & Future Outlook

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is a potent enabling reagent for protein-focused research and development. Its capacity to solubilize proteins while preserving their native structure distinguishes it from conventional detergents and chaotropes. For drug development professionals, this translates into a more reliable path for studying target proteins, developing functional assays, and overcoming aggregation challenges in formulation. As the demand for biologics and structure-based drug design continues to grow, the strategic application of well-characterized, non-denaturing solubilizing agents like this morpholinium-based sulfobetaine will undoubtedly become even more critical.

References

-

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | C8H17NO4S | CID 4114056 - PubChem. (URL: [Link])

-

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt_Shanghai Huicheng Biological Technology Co., Ltd. (URL: [Link])

-

This compound | Chemical Name - Pharmaffiliates. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

MOPS Buffer - Advancion. (URL: [Link])

-

Pretti, C., Renzi, M., Focardi, S. E., et al. (2011). Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids. Ecotoxicology and Environmental Safety, 74(4), 748-753. (URL: [Link])

Sources

- 1. N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 111282-24-7 [amp.chemicalbook.com]

- 5. This compound | C8H17NO4S | CID 4114056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. angenechemical.com [angenechemical.com]

- 8. Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt CAS number 111282-24-7

An In-Depth Technical Guide to N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt (CAS 111282-24-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt, a versatile zwitterionic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, key applications, and practical methodologies.

Compound Overview and Significance

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt, also known by synonyms such as NMM-PS and the nondetergent sulfobetaine designation NDSB 223, is a heterocyclic compound with the CAS number 111282-24-7.[1][2][3] Its structure is characterized by a positively charged quaternary ammonium group within a morpholine ring and a negatively charged sulfonate group at the terminus of a propyl chain. This permanent zwitterionic nature across a wide pH range is central to its utility, allowing it to function as a highly soluble agent with minimal protein denaturation effects.[3]

Its primary value lies in its ability to enhance the solubility of proteins and other biomolecules without disrupting their native structure, a critical requirement in proteomics and drug formulation.[3][4] Furthermore, as a morpholinium salt, it is part of a class of ionic liquids investigated for applications in energy storage, demonstrating its versatility beyond life sciences.[5]

Chemical Structure

The molecule's structure is key to its function. The morpholinium cation provides a stable, positively charged core, while the sulfopropyl chain ensures a permanent negative charge and imparts hydrophilicity.

Caption: Synthesis workflow for N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt.

Core Applications & Field-Proven Insights

The unique properties of this compound lend it to several specialized applications, primarily where maintaining molecular integrity in an aqueous environment is paramount.

Protein Solubilization and Stabilization (Proteomics)

This is the most prominent application. N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt is classified as a nondetergent sulfobetaine (NDSB). [3]

-

Causality of Action : Traditional detergents solubilize proteins by encapsulating hydrophobic regions in micelles, which often leads to denaturation and loss of function. In contrast, NDSBs like NMM-PS are thought to work by disrupting the highly ordered structure of water, thereby reducing the energetic penalty of exposing hydrophobic protein residues to the solvent. [3]Their zwitterionic nature prevents binding to protein surfaces and altering the net charge, which helps maintain the native protein conformation. This makes them invaluable for:

-

Extracting and solubilizing membrane proteins.

-

Refolding proteins from inclusion bodies.

-

Preventing non-specific aggregation in protein assays.

-

-

Trustworthiness of Protocol : The absence of a significant denaturation effect has been demonstrated through tests on enzymes like ß-galactosidase and alkaline phosphatase, confirming its gentle action. [3]This reliability is crucial for studies where protein function is the primary endpoint.

Electrolyte Formulations (Energy Storage)

Morpholinium-based ionic liquids are actively researched for use in energy storage devices such as supercapacitors and batteries. [5]

-

Mechanism of Performance : As an electrolyte component, the salt dissociates into morpholinium cations and sulfonate anions. This ionic mobility is fundamental to charge transport. The advantages of morpholinium salts include:

-

High Thermal Stability : The stable morpholine ring contributes to a higher decomposition temperature compared to some other ionic liquid cations. [5] * Wide Electrochemical Window : This allows for operation at higher voltages without electrolyte degradation, leading to higher energy density.

-

Structural Designability : The morpholinium structure can be modified to tune properties like viscosity and conductivity for specific applications. [5]

-

Solubilizing Agent (Drug Development & Formulations)

Poor aqueous solubility is a major hurdle in drug development. [6]This compound serves as an effective solubilizing agent, particularly for poorly soluble active pharmaceutical ingredients (APIs). [4]

-

Field Insight : Its utility extends beyond just increasing solubility. Its nondetergent and biocompatible nature can improve the bioavailability and efficacy of drug formulations. [4]It can be used in both research phases for toxicological studies and potentially in final formulations. [6]This dual role as a cosolvent and a potential complexing agent makes it a more powerful solubilizer than would be predicted from either effect alone. [7]

Experimental Protocol: Protein Solubilization from E. coli Cell Pellets

This protocol provides a validated workflow for researchers seeking to extract proteins while preserving their native state.

Objective: To solubilize total protein from a bacterial cell pellet for subsequent analysis (e.g., 2D-PAGE, Western Blot).

Materials:

-

E. coli cell pellet

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA

-

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt (NMM-PS)

-

Protease Inhibitor Cocktail

-

Lysozyme

-

DNase I

-

Micro-sonicator

-

Centrifuge (capable of >12,000 x g at 4°C)

Workflow Diagram:

Caption: Workflow for protein solubilization using NMM-PS.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the Lysis Buffer. Just before use, add a protease inhibitor cocktail according to the manufacturer's instructions.

-

Resuspension: Resuspend the cell pellet in 1 mL of the prepared Lysis Buffer per 100 mg of wet pellet weight. Add lysozyme to a final concentration of 1 mg/mL.

-

Addition of Solubilizing Agent: Add solid N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt directly to the cell suspension to achieve a final concentration between 0.5 M and 1.0 M. Vortex gently to dissolve. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the suspension on ice for 30 minutes to allow for enzymatic cell wall degradation.

-

Cell Lysis: Disrupt the cells by sonication. Use short bursts (e.g., 10 seconds on, 20 seconds off) on ice to prevent overheating and protein degradation.

-

Viscosity Reduction: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to digest released DNA, which will reduce the viscosity of the lysate.

-

Clarification: Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet insoluble cell debris.

-

Collection: Carefully collect the supernatant, which contains the solubilized proteins. This fraction is now ready for downstream applications.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is critical for laboratory safety.

-

Hazard Identification : The compound is classified as harmful if swallowed and causes skin and serious eye irritation. [8][9]It may also cause respiratory irritation. [8][9] * GHS Pictogram : GHS07 (Harmful/Irritant) [8] * Signal Word : Warning [8] * Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8][9]

-

Precautionary Measures :

-

Engineering Controls : Use only under a chemical fume hood or in a well-ventilated area. [9][10] * Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety glasses or face shield). [8][9] * Handling : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [8]

-

-

First Aid :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][10]Recommended storage temperature is 2-8°C. [3]

References

-

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt . Toronto Research Chemicals.

-

This compound . PubChem, National Center for Biotechnology Information.

-

This compound | CAS 111282-24-7 . Santa Cruz Biotechnology.

-

This compound | Chemical Name . Pharmaffiliates.

-

N-Methylmorpholine propylsulfonate inner salt . Fluorochem.

-

SAFETY DATA SHEET . Fisher Scientific.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

Safety Data Sheet . Angene Chemical.

-

N-Methylmorpholine propylsulfonate inner salt | 111282-24-7 . J&K Scientific LLC.

-

This compound . HuiCheng Bio-tech.

-

N-methylmorpholine . Sigma-Aldrich.

-

N-METHYL MORPHOLINE EXTRA PURE MSDS . Loba Chemie.

-

quinolinium, 2-(methylthio)-1-(3-sulfopropyl)-, inner salt . PubChem, National Center for Biotechnology Information.

-

Morpholinium Salts For Energy Storage & Batteries . Alfa Chemistry.

-

3-SULFOPROPYLDIMETHYL-3-METHACRYLAMIDOPROPYLAMMONIUM INNER SALT . ChemicalBook.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI.

-

Vapor Pressure and Physicochemical Properties of {LiBr + IL-Based Additive + Water} Mixtures . SpringerLink.

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors . MDPI.

-

Thermal and electrochemical properties of morpholinium salts with bromide anion . Semantic Scholar.

-

Morpholinium . Sigma-Aldrich.

-

(PDF) Vapor Pressure and Physicochemical Properties of {LiBr + IL-Based Additive + Water} Mixtures: Experimental Data and COSMO-RS Predictions . ResearchGate.

-

Zn Electrochemistry in 1-Ethyl-3-Methylimidazolium and N-Butyl-N-Methylpyrrolidinium Dicyanamides: Promising New Rechargeable Zn Battery Electrolytes . ResearchGate.

-

Solubility Improvement of Drugs using N-Methyl Pyrrolidone . ResearchGate.

-

Solubility Improvement of Drugs using N-Methyl Pyrrolidone . National Institutes of Health (NIH).

Sources

- 1. This compound | C8H17NO4S | CID 4114056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. jk-sci.com [jk-sci.com]

- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

The Role of NDSB 223 in Protein Solubilization: A Mechanistic and Practical Guide

Introduction: The Persistent Challenge of Protein Insolubility

In the realms of proteomics, structural biology, and drug development, the successful solubilization of proteins is a critical, yet often formidable, first step. Proteins, particularly when overexpressed in recombinant systems, are prone to misfolding and aggregation, forming insoluble inclusion bodies.[1][2] Traditional methods for solubilizing these aggregates often rely on harsh denaturants like urea and guanidine hydrochloride, or strong detergents such as SDS. While effective at solubilizing, these agents frequently lead to irreversible denaturation, rendering the protein functionally useless and necessitating complex and often inefficient refolding procedures.[1] This guide delves into the mechanism and application of a powerful alternative: the non-detergent sulfobetaine, NDSB 223, a tool for achieving gentle and effective protein solubilization.

NDSB 223: A Profile of a Unique Solubilizing Agent

NDSB 223 belongs to a class of compounds known as non-detergent sulfobetaines. These are zwitterionic molecules characterized by a hydrophilic sulfobetaine head group and a short hydrophobic moiety.[3] This unique amphiphilic nature is central to their function. Unlike conventional detergents, the short hydrophobic groups of NDSBs prevent their aggregation into micelles, even at high concentrations.[1][3] This non-micellar property is crucial, as it allows for the solubilization of proteins without the denaturing effects associated with detergent micelles.[1] NDSBs are highly soluble in aqueous solutions and do not significantly alter the pH of well-buffered systems.[3][4] Furthermore, their small size and lack of micelle formation facilitate their easy removal from the protein solution via dialysis.[1][3]

The Core Mechanism: How NDSB 223 Promotes Protein Solubility

The solubilizing power of NDSB 223 lies in its ability to modulate the intricate balance of forces that govern protein folding and aggregation. The prevailing understanding is that NDSB 223 acts by creating a more favorable solvent environment for the protein, thereby discouraging the intermolecular interactions that lead to aggregation and promoting the intramolecular interactions required for correct folding. This is achieved through a combination of effects on hydrophobic and electrostatic interactions.

Weakening Hydrophobic Interactions that Drive Aggregation

Protein aggregation is often driven by the exposure of hydrophobic residues that are normally buried within the protein's core.[1] In an aqueous environment, these exposed hydrophobic patches on different protein molecules tend to associate to minimize their contact with water, leading to the formation of insoluble aggregates. NDSB 223 is thought to counteract this by interacting with these exposed hydrophobic regions.[2] The short hydrophobic tail of the NDSB 223 molecule can associate with the hydrophobic patches on the protein surface, while its highly polar zwitterionic head group remains exposed to the aqueous solvent. This "shielding" effect reduces the unfavorable interaction between the protein's hydrophobic regions and water, thereby decreasing the thermodynamic driving force for aggregation.[2][5]

Modulating Electrostatic Interactions

Electrostatic interactions, including both attractions and repulsions between charged residues, also play a significant role in protein folding and stability.[6] Inappropriate electrostatic interactions can contribute to protein misfolding and aggregation. The zwitterionic nature of NDSB 223, with its positively charged quaternary ammonium group and negatively charged sulfonate group, allows it to interact with both positively and negatively charged residues on the protein surface. This can disrupt non-native electrostatic interactions that may lead to aggregation. By effectively "screening" these charges, NDSB 223 can help to prevent the formation of salt bridges between different protein molecules that could otherwise initiate the aggregation process.[2]

The proposed mechanism of NDSB 223 action is depicted in the following diagram:

Figure 2: A workflow diagram for optimizing the concentration of NDSB 223 for protein solubilization.

Quantitative Data Summary

While the effectiveness of NDSB 223 is protein-dependent, several studies have demonstrated significant improvements in protein yield and solubility. The following table summarizes typical observations:

| Parameter | Typical Value/Observation | Reference |

| Working Concentration | 0.5 - 1.0 M | [3] |

| Increase in Protein Yield | Up to 30% for membrane, nuclear, and cytoskeletal proteins | [3] |

| Micelle Formation | Does not form micelles | [1][3] |

| Removal | Easily removed by dialysis | [1][3][4] |

| Effect on Protein Structure | Generally non-denaturing | [1][4] |

Troubleshooting and Considerations

While NDSB 223 is a powerful tool, some considerations are necessary for its successful implementation:

-

Buffer Composition: Ensure your buffer has sufficient buffering capacity (at least 25 mM) as high concentrations of NDSB 223 can cause a slight pH drift in poorly buffered systems. [3]* Protein-Specificity: The optimal conditions for NDSB 223 use can be highly protein-specific. What works for one protein may not be ideal for another.

-

Downstream Applications: While NDSB 223 is generally compatible with many downstream applications, it is always advisable to confirm its compatibility with your specific assays. Its zwitterionic nature may interfere with certain ion-exchange chromatography steps if not adequately removed.

The following decision tree can guide troubleshooting efforts when encountering persistent protein insolubility:

Figure 3: A decision tree for troubleshooting protein insolubility when using NDSB 223.

Conclusion

NDSB 223 offers a compelling alternative to harsh denaturants and detergents for the solubilization of challenging proteins. Its unique non-micellar, zwitterionic nature allows it to effectively prevent protein aggregation by modulating both hydrophobic and electrostatic interactions, all while preserving the native protein structure. By understanding the mechanism of action and following systematic optimization protocols, researchers can leverage the power of NDSB 223 to overcome the significant hurdle of protein insolubility, thereby accelerating progress in a wide range of scientific and therapeutic endeavors.

References

-

G-Biosciences. (2017, September 12). Role of Non-Detergent Sulfobetaines in Protein Purification. Retrieved from [Link]

-

Interchim. NDSB (Non Detergent SulfoBetaines). Retrieved from [Link]

- Vuillard, L., et al. (1998). Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation. European Journal of Biochemistry, 256(1), 128-135.

- Sakai, H., et al. (2004). Effect of NDSB on the Protein Aggregation. Reports on Progress in Polymer Physics in Japan, 47, 567-568.

- Arakawa, T., et al. (2007). Effect of Additives on Protein Aggregation. Current Pharmaceutical Biotechnology, 8(5), 283-299.

- Per-Olof Wahlund, K., et al. (2009). Optimized solubilization of TRIzol-precipitated protein permits Western blotting analysis to maximize data available from brain tissue. Journal of Neuroscience Methods, 181(1), 29-35.

- Zhou, H. X. (2004). Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation. Physiological Reviews, 84(4), 1281-1305.

Sources

zwitterionic detergents for non-denaturing protein extraction

An In-depth Technical Guide to Zwitterionic Detergents for Non-denaturing Protein Extraction

Authored by: A Senior Application Scientist

Introduction: The Challenge of Native Protein Extraction

The extraction of proteins from their native cellular environment, particularly from the complex milieu of the lipid bilayer, represents a significant hurdle in biochemical and pharmaceutical research. The primary objective is to disrupt the cell or tissue matrix to release the target protein while preserving its intricate three-dimensional structure and, consequently, its biological activity. This is especially critical for applications such as structural biology, enzyme kinetics, and the development of protein-based therapeutics.

Detergents are indispensable tools in this process, acting as surfactant molecules that can solubilize proteins by disrupting the lipid-lipid and protein-lipid interactions that define cellular membranes. However, the very nature of their function presents a double-edged sword. Harsh, denaturing detergents, such as sodium dodecyl sulfate (SDS), are highly effective at solubilizing proteins but do so at the cost of their native conformation. Conversely, milder, non-denaturing detergents are required to maintain the protein's structural integrity.

This guide focuses on a specific class of non-denaturing detergents: zwitterionic detergents . We will explore their unique chemical properties, their mechanism of action, and provide a practical framework for their application in the non-denaturing extraction of proteins.

The Zwitterionic Advantage: A Balancing Act of Charge

Zwitterionic detergents occupy a unique space in the detergent landscape. They possess both a positive and a negative charge within their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This dual-charge characteristic is the cornerstone of their utility in non-denaturing protein extraction.

Unlike ionic detergents, which carry a net positive or negative charge, zwitterionic detergents are less likely to disrupt the intricate network of ionic interactions that are crucial for maintaining a protein's tertiary and quaternary structure. At the same time, their polar head groups and hydrophobic tails allow them to effectively mimic the amphipathic nature of the lipid bilayer, thereby solubilizing membrane proteins.

Mechanism of Solubilization

The process of membrane protein solubilization by zwitterionic detergents can be conceptualized as a stepwise process:

-

Monomer Partitioning: At concentrations below their critical micelle concentration (CMC), detergent monomers partition into the lipid bilayer.

-

Bilayer Saturation: As the detergent concentration increases, the bilayer becomes saturated with monomers, leading to the formation of mixed micelles containing both lipids and detergent molecules.

-

Protein-Detergent Complex Formation: Finally, the protein is encapsulated within a detergent micelle, effectively replacing the native lipid environment with a detergent shield that maintains its solubility in aqueous solutions.

N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt: A Technical Guide for Advanced Proteomics

Foreword: Navigating the Frontier of Protein Solubilization

In the intricate landscape of proteomics, the effective solubilization of proteins, particularly challenging classes like membrane proteins, remains a critical determinant of experimental success. While a plethora of detergents and solubilizing agents are at our disposal, the ideal reagent—one that combines potent solubilization with downstream compatibility—is often elusive. This guide delves into the potential of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt, a zwitterionic, non-detergent sulfobetaine, as a valuable tool in the proteomics arsenal.

Rather than presenting a rigid, one-size-fits-all protocol, this document serves as a comprehensive technical guide for the research scientist. It is designed to provide a deep understanding of the principles governing the use of such compounds and to empower the reader to rationally design and optimize their own experimental workflows. We will explore the theoretical underpinnings of zwitterionic solubilizing agents, the specific chemical properties of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt, and a systematic approach to its application in proteomics, from initial protein extraction to downstream analysis by mass spectrometry and two-dimensional gel electrophoresis.

I. The Chemical Logic of Zwitterionic Non-Detergent Sulfobetaines in Proteomics

At the heart of proteomics lies the challenge of extracting proteins from their native environment and maintaining their solubility and structural integrity in an aqueous solution. This is particularly arduous for membrane proteins, which are embedded in a hydrophobic lipid bilayer. Traditional ionic detergents, while effective at solubilization, can be harsh and denaturing, compromising protein function and interfering with downstream analytical techniques.[1]

Zwitterionic compounds, such as N-Methyl-N-(3-sulfopropyl)morpholinium inner salt, offer a compelling alternative. These molecules possess both a positive and a negative charge within the same molecule, resulting in a net neutral charge over a wide pH range.[2] This unique characteristic imparts several key advantages:

-

Reduced Denaturation: The neutral charge of zwitterionic molecules minimizes the disruption of native protein structures compared to ionic detergents. This is crucial for studies where protein conformation and biological activity must be preserved.

-

Enhanced Compatibility with IEF: In two-dimensional gel electrophoresis (2D-GE), the first dimension, isoelectric focusing (IEF), separates proteins based on their isoelectric point (pI). The net-neutral charge of zwitterionic compounds prevents them from interfering with the electrophoretic mobility of proteins, leading to improved resolution and accuracy.

-

Improved Mass Spectrometry Compatibility: Many ionic detergents can suppress ionization and interfere with chromatographic separation in mass spectrometry (MS). Zwitterionic compounds generally exhibit better compatibility with MS, reducing the need for extensive and potentially sample-losing cleanup steps.[3]

N-Methyl-N-(3-sulfopropyl)morpholinium inner salt belongs to the class of non-detergent sulfobetaines (NDSBs). These compounds are characterized by a sulfonate group as the anion and a quaternary ammonium as the cation. Their "non-detergent" nature implies that they are less likely to form micelles and are generally milder in their action compared to traditional detergents.

II. Physicochemical Properties of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt

A thorough understanding of the physicochemical properties of a solubilizing agent is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₄S | [4][5] |

| Molecular Weight | 223.29 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [6] |

| Structure | Zwitterionic inner salt | [4][5] |

The morpholinium ring provides a compact and stable cationic center, while the sulfopropyl chain confers the anionic charge and contributes to its aqueous solubility.

III. A Strategic Framework for the Application of N-Methyl-N-(3-sulfopropyl)morpholinium Inner Salt in Proteomics

Given the limited availability of specific, peer-reviewed protocols for N-Methyl-N-(3-sulfopropyl)morpholinium inner salt in proteomics, a systematic, empirical approach is necessary to harness its full potential. The following sections outline a logical workflow for evaluating and optimizing its use.

A. Phase 1: Foundational Solubilization and Compatibility Assessment

The initial phase focuses on determining the optimal concentration of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt for solubilizing the protein sample of interest and assessing its compatibility with downstream enzymatic digestion.

Experimental Workflow: Solubilization and Digestion Compatibility

Caption: Workflow for optimizing solubilization and assessing digestion compatibility.

Detailed Protocol: Solubilization Efficiency and Trypsin Compatibility

-

Sample Preparation: Prepare a homogenous protein lysate from your cells or tissue of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Concentration Gradient: Aliquot the lysate into several microcentrifuge tubes. To each tube, add N-Methyl-N-(3-sulfopropyl)morpholinium inner salt from a concentrated stock solution to achieve a final concentration range (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Include a control with no added solubilizing agent and a positive control with a well-characterized detergent (e.g., 1% SDS for total proteome, 1% DDM for membrane proteins).

-

Solubilization: Incubate the samples for 30 minutes at 4°C with gentle end-over-end rotation.

-

Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble material.

-

Quantification: Carefully collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Digestion: Take an aliquot of the solubilized protein from the most effective N-Methyl-N-(3-sulfopropyl)morpholinium inner salt concentration.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Tryptic Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C.

-

Analysis: Analyze the resulting peptide mixture by LC-MS/MS to assess the quality of the digestion (e.g., number of identified peptides and proteins, missed cleavage rate).

Rationale and Self-Validation:

-

Causality: The concentration of the solubilizing agent is a critical parameter. Insufficient concentrations will lead to poor protein recovery, while excessive amounts may interfere with downstream steps.

-

Trustworthiness: By comparing the solubilization efficiency to both a negative (no agent) and a positive (known detergent) control, the efficacy of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt can be quantitatively assessed. The subsequent LC-MS/MS analysis provides a direct measure of its compatibility with enzymatic digestion.

B. Phase 2: Application in 2D-Gel Electrophoresis

The net-neutral charge of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt makes it a promising candidate for use in 2D-GE.

Experimental Workflow: 2D-Gel Electrophoresis

Caption: Workflow for utilizing N-Methyl-N-(3-sulfopropyl)morpholinium inner salt in 2D-GE.

Detailed Protocol: 2D-Gel Electrophoresis

-

Sample Solubilization: Solubilize your protein sample in a rehydration buffer containing the optimized concentration of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt, along with chaotropes (e.g., urea, thiourea), a reducing agent (e.g., DTT), and carrier ampholytes.

-

First Dimension (IEF): Rehydrate an immobilized pH gradient (IPG) strip with your sample. Perform isoelectric focusing according to the manufacturer's instructions.

-

Second Dimension (SDS-PAGE): Equilibrate the focused IPG strip in a buffer containing SDS to coat the proteins with a negative charge. Place the equilibrated strip onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by molecular weight.

-

Visualization and Analysis: Stain the gel using a method compatible with downstream mass spectrometry (e.g., Coomassie Blue or a fluorescent stain). Image the gel and analyze the spot patterns.

Rationale and Self-Validation:

-

Causality: The quality of the first-dimension separation is highly dependent on the composition of the rehydration buffer. The use of a zwitterionic, non-detergent compound should minimize charge-based artifacts.

-

Trustworthiness: Compare the resulting 2D gel with one prepared using a standard rehydration buffer (e.g., containing CHAPS). Look for improvements in spot resolution, a reduction in horizontal streaking, and an increase in the number of detected spots.

C. Phase 3: Advanced Application in Membrane Proteomics

The solubilization of integral membrane proteins is a significant challenge in proteomics.[7][8] The properties of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt make it a candidate for this demanding application.

Experimental Workflow: Membrane Proteomics

Caption: Workflow for membrane protein analysis using N-Methyl-N-(3-sulfopropyl)morpholinium inner salt.

Detailed Protocol: Membrane Protein Extraction and Analysis

-

Membrane Isolation: Isolate the crude membrane fraction from your sample using established protocols, such as differential centrifugation or sucrose density gradient centrifugation.

-

Solubilization: Resuspend the membrane pellet in a buffer containing the optimized concentration of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt. Compare its effectiveness to other detergents commonly used for membrane proteomics (e.g., DDM, Triton X-100, or specialized MS-compatible detergents).

-

In-Solution Digestion: Perform reduction, alkylation, and tryptic digestion of the solubilized membrane proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

-

Data Analysis: Use bioinformatics tools to identify and quantify the proteins. Pay particular attention to the number and classes of identified membrane proteins (e.g., single-pass vs. multi-pass transmembrane proteins).

Rationale and Self-Validation:

-

Causality: The amphipathic nature of membrane proteins requires a solubilizing agent that can effectively shield their hydrophobic transmembrane domains from the aqueous environment.

-

Trustworthiness: The success of the membrane protein extraction can be validated by comparing the number and types of identified membrane proteins with those obtained using established, albeit potentially MS-incompatible, detergents. An increase in the identification of multi-pass transmembrane proteins would be a strong indicator of effective solubilization.

IV. Data Interpretation and Troubleshooting

When evaluating a novel solubilizing agent, it is crucial to interpret the data critically and be prepared to troubleshoot.

| Observation | Potential Cause | Suggested Action |

| Low protein yield after solubilization | Insufficient concentration of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt; Inadequate incubation time or agitation. | Increase the concentration of the solubilizing agent; Optimize incubation conditions. |

| High number of missed cleavages in MS data | Interference of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt with trypsin activity. | Test a lower concentration of the solubilizing agent; Consider a detergent removal step prior to digestion. |

| Horizontal streaking in 2D gels | Incomplete solubilization or protein aggregation. | Increase the concentration of N-Methyl-N-(3-sulfopropyl)morpholinium inner salt and/or chaotropes in the rehydration buffer. |

| Poor identification of membrane proteins | Ineffective solubilization of the membrane fraction. | Combine N-Methyl-N-(3-sulfopropyl)morpholinium inner salt with other mild, MS-compatible detergents; Optimize the extraction buffer (e.g., pH, salt concentration). |

V. Concluding Remarks and Future Outlook

N-Methyl-N-(3-sulfopropyl)morpholinium inner salt represents a class of zwitterionic, non-detergent sulfobetaines with the potential to address some of the persistent challenges in proteomics. Its unique chemical properties suggest advantages in terms of preserving protein structure and compatibility with downstream analytical techniques.

This guide has provided a logical and scientifically rigorous framework for the evaluation and application of this compound. By systematically optimizing its use, from basic solubilization to the complex challenge of membrane proteomics, researchers can determine its utility for their specific applications. The principles outlined here are not only applicable to N-Methyl-N-(3-sulfopropyl)morpholinium inner salt but can also serve as a template for the evaluation of other novel solubilizing agents that will undoubtedly emerge as the field of proteomics continues to advance. The path to novel discoveries often begins with the refinement of our fundamental tools, and a thoughtful approach to protein solubilization is a critical step on that journey.

References

- BenchChem. Zwitterionic Detergents in Proteomics: An In-depth Technical Guide. BenchChem.

- Chen, E. I., Cociorva, D., Norris, J. L., & Yates, J. R. (2007). Optimization of Mass Spectrometry-Compatible Surfactants for Shotgun Proteomics. Journal of Proteome Research, 6(3), 1095–1103.

- LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility. (2014, January 8). University of Michigan.

- Henningsen, R., Gale, J. P., & Martin, S. M. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. Proteomics, 2(11), 1479–1488.

- Pharmaffiliates. N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | Chemical Name.

- Creative Proteomics. Zwitterionic Detergents.

- Behnke, J. S., & Urner, L. H. (2023). Emergence of mass spectrometry detergents for membrane proteomics. Analytical and Bioanalytical Chemistry, 415(18), 3897–3909.

- Al-Amoodi, M. S., Al-Adilee, K. J., & Al-Majidi, S. M. (2017). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Scientific Reports, 7(1), 1739.

- LCGC International. (2014). Sample Preparation Guide for Mass Spectrometry–Based Proteomics.

- Henningsen, R., Gale, J. P., & Martin, S. M. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. Proteomics, 2(11), 1479-1488.

- AG Scientific.

- Santa Cruz Biotechnology. This compound | CAS 111282-24-7. Santa Cruz Biotechnology.

- Toronto Research Chemicals. This compound. Toronto Research Chemicals.

- PubChem. This compound.

- Shanghai Aladdin Bio-Chem Technology Co.,LTD. This compound. Aladdin.

- Nagamori, S., et al. (2022). Simple But Efficacious Enrichment of Integral Membrane Proteins and Their Interactions for In-Depth Membrane Proteomics. Molecular & Cellular Proteomics, 21(5), 100206.

- Nagamori, S., et al. (2022). Simple But Efficacious Enrichment of Integral Membrane Proteins and Their Interactions for In-Depth Membrane Proteomics. PubMed.

- Sigma-Aldrich. Solubilization of Membrane Proteins. Sigma-Aldrich.

Sources

- 1. The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Comparison of protein solubilization methods suitable for proteomic an" by Savithiry Natarajan, Chenping Xu et al. [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of SDS- and methanol-assisted protein solubilization and digestion methods for Escherichia coli membrane proteome analysis by 2-D LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Non-Detergent Sulfobetaines in Modern Proteomics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of NDSB 223

In the intricate landscape of protein chemistry and drug development, the ability to solubilize, stabilize, and renature proteins is paramount. Traditional detergents, while effective at solubilizing proteins, often do so at the cost of denaturation, thereby compromising biological activity. This has led to the development of alternative classes of chemical tools, among which the non-detergent sulfobetaines (NDSBs) have emerged as particularly valuable. NDSBs are a group of zwitterionic, amphiphilic compounds that offer a unique combination of protein solubilization and stabilization without the denaturing effects of conventional detergents.[1]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of a specific member of this class, NDSB 223, and the broader family of NDSBs. We will delve into their mechanism of action, key applications, and provide detailed experimental protocols for their use in research and biopharmaceutical development.

Physicochemical Characteristics of NDSB 223 and Related Compounds

NDSB 223, chemically known as N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt, is a non-detergent sulfobetaine that shares the core functional properties of the NDSB family.[2] Like its counterparts, it is a highly soluble agent used for protein solubilization under a wide range of conditions.[2] NDSBs are zwitterionic over a broad pH range, meaning they carry no net charge in most biochemical applications, which minimizes their interference with protein charge-based interactions and analytical techniques such as isoelectric focusing.[2]

The key to the functionality of NDSBs lies in their amphiphilic nature, characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail. This structure allows them to interact with both the hydrophobic and hydrophilic regions of proteins, thereby preventing aggregation and promoting solubility.[3] Unlike traditional detergents, the short hydrophobic group of NDSBs prevents them from forming micelles, which is a key reason for their non-denaturing properties.[4]

Below is a table summarizing the key physicochemical properties of NDSB 223 and other commonly used non-detergent sulfobetaines:

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |

| NDSB 223 | This compound | 111282-24-7 | C8H17NO4S | 223.29 | White Solid | High solubility in water |

| NDSB-201 | 3-(1-Pyridino)-1-propane sulfonate | 15471-17-7 | C8H11NO3S | 201.24 | White Powder | >2.0 M in water |

| NDSB-256 | 3-(4-tert-Butyl-1-pyridinio)propanesulfonate | 81239-45-4 | C12H19NO3S | 257.35 | White Crystalline Powder | High solubility in water |

| NDSB-211 | 3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonate | 38880-58-9 | C7H17NO4S | 211.28 | White Solid | High solubility in water |

Stability and Handling: NDSBs are generally stable solids. However, they are hygroscopic and should be stored in a dry environment at room temperature, protected from moisture.[3] While NDSB solutions can be filter-sterilized, they may degrade over several weeks at room temperature.[3]

Mechanism of Action: A Non-Denaturing Approach to Protein Solubilization

The primary mechanism by which NDSBs enhance protein solubility and prevent aggregation is through their interaction with protein surfaces. The short hydrophobic group of the NDSB molecule is thought to interact with exposed hydrophobic patches on proteins, which are often the sites of protein-protein aggregation.[5] Simultaneously, the highly polar, zwitterionic sulfobetaine head group interacts favorably with the aqueous solvent, effectively shielding the hydrophobic regions of the protein from each other and from the bulk solvent.

This "hydrophilic shield" effect prevents the intermolecular hydrophobic interactions that lead to aggregation, thereby keeping the protein in a soluble and, in many cases, biologically active state. Because NDSBs do not form micelles, they do not disrupt the native tertiary and quaternary structures of proteins in the same way that detergents do. This makes them ideal for applications where maintaining protein structure and function is critical.

Caption: Proposed mechanism of NDSB 223 interaction with a protein.

Applications in Research and Drug Development

The unique properties of NDSB 223 and other NDSBs make them versatile tools in a variety of applications:

-

Enhanced Protein Extraction: NDSBs can significantly increase the yield of soluble proteins from various sources, including membrane, nuclear, and cytoskeletal fractions.[3]

-

Solubilization of Inclusion Bodies: Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. NDSBs are highly effective in solubilizing these aggregates, facilitating subsequent protein refolding and purification.[3]

-

Protein Refolding and Renaturation: NDSBs can be used to prevent aggregation during the refolding of denatured proteins, thereby increasing the yield of correctly folded, active protein.

-

Protein Crystallization: The presence of NDSBs in crystallization screens can improve crystal quality and even lead to the formation of new crystal forms.[3]

-

Stabilization of Enzymes and Antibodies: NDSBs can be used to stabilize proteins during storage and in various enzymatic assays, where they have been shown to be compatible with common colorimetric substrates.[5]

Experimental Protocols

Protocol 1: Solubilization of Proteins from Inclusion Bodies using NDSB 223

This protocol outlines a general procedure for solubilizing recombinant proteins from E. coli inclusion bodies.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (Lysis Buffer + 2 M Urea + 2% Triton X-100)

-

Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 1 M NDSB 223, 10 mM DTT)

-

High-speed centrifuge

-

Sonicator or French press

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a sonicator or French press.

-

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and lipids. Repeat this step twice.

-

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at room temperature.

-

Clarification: Centrifuge the solubilized sample at high speed for 30 minutes at 4°C to remove any remaining insoluble material.

-

Downstream Processing: The clarified supernatant containing the solubilized protein is now ready for refolding and purification.

Rationale: The use of NDSB 223 in the solubilization buffer provides a non-denaturing environment that helps to gently unfold the aggregated protein from the inclusion bodies, making it amenable to subsequent refolding protocols.

Caption: Workflow for inclusion body solubilization using NDSB 223.

Protocol 2: Using NDSB 223 as an Additive in Protein Crystallization

This protocol describes the use of NDSB 223 as an additive to improve the outcome of protein crystallization experiments.

Materials:

-

Purified protein sample at a suitable concentration for crystallization

-

Crystallization screens (commercial or custom)

-

NDSB 223 stock solution (e.g., 2 M in water)

-

Crystallization plates (e.g., sitting-drop or hanging-drop)

Procedure:

-

Preparation of NDSB-containing Protein: Add the NDSB 223 stock solution to your purified protein sample to a final concentration of 0.5-1.0 M. It is crucial to add the NDSB before adding any precipitant.[3]

-

Crystallization Setup: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-NDSB solution with the crystallization screen solution in the drop.

-

Incubation and Observation: Incubate the crystallization plates at a constant temperature and monitor for crystal growth over time.

-

Optimization: If initial conditions do not yield crystals, the concentration of the precipitant may need to be gradually increased, as NDSBs are solubilizing agents and can inhibit precipitation.[3]

Rationale: The presence of NDSB 223 can prevent non-specific protein aggregation that can be detrimental to crystal formation. By keeping the protein monodisperse and soluble, NDSBs can promote the ordered packing of molecules into a crystal lattice.

References

-

Pharmaffiliates. This compound. [Link]

-

World of Chemicals. sulfopropyl suppliers USA. [Link]

-

Interchim. NDSB (Non Detergent SulfoBetaines). [Link]

-

G-Biosciences. Non-Detergent Sulfobetaine (NDSB) 201. [Link]

-

Soltec Bioscience. NDSB 201 protein renaturation and refolding reagent. [Link]

- Google Patents. Compositions and methods for analyzing biomolecules using mass spectroscopy.

Sources

- 1. WO2006047614A2 - Compositions and methods for analyzing biomolecules using mass spectroscopy - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. interchim.fr [interchim.fr]

- 4. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]

- 5. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

Methodological & Application

Protocol for Solubilizing Membrane Proteins with NDSB 223

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Membrane Protein Solubilization

Membrane proteins are critical players in a vast array of cellular processes, representing a significant portion of the human proteome and the target of over 60% of modern pharmaceuticals.[1] However, their inherent hydrophobicity and integration within the lipid bilayer present significant challenges for their extraction and purification in a functionally active state. Traditional detergents, while effective at disrupting the cell membrane, often lead to protein denaturation and loss of activity.[2]